
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as DFP-10917, is a novel azetidine-based compound that has gained attention in recent years due to its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide can induce the accumulation of misfolded and damaged proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has also been shown to induce autophagy, a process by which cells digest and recycle their own components.
実験室実験の利点と制限
One advantage of using N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in lab experiments is its broad activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. One area of investigation is the development of more potent and selective proteasome inhibitors based on the structure of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Additionally, the potential use of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in combination with other cancer treatments is also being explored.
合成法
The synthesis of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves the reaction of 2,6-difluorobenzaldehyde with pyridine-3-carboxylic acid, followed by reduction and subsequent coupling with azetidine-1-carboxylic acid. The final product is obtained through purification and isolation of the compound.
科学的研究の応用
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has shown activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-13-4-1-5-14(18)15(13)20-16(22)21-8-11(9-21)10-23-12-3-2-6-19-7-12/h1-7,11H,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQDKXSIFAXVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C(C=CC=C2F)F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile](/img/structure/B2573000.png)
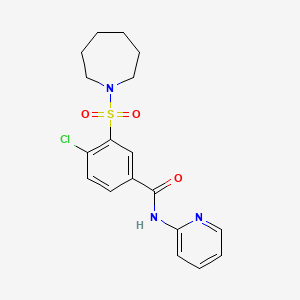
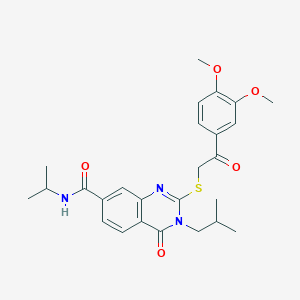
![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)
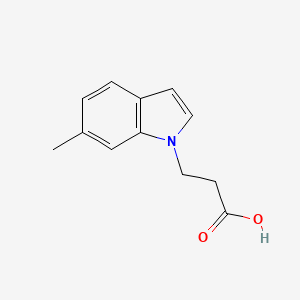
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)
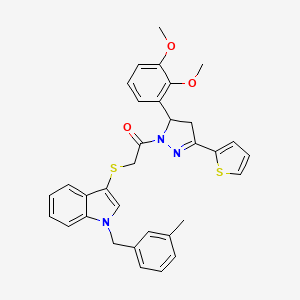
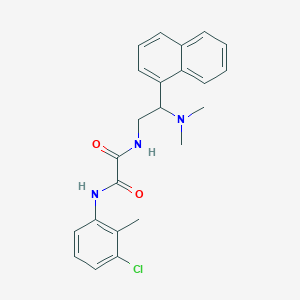
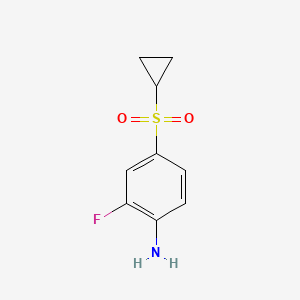
methanone](/img/structure/B2573019.png)